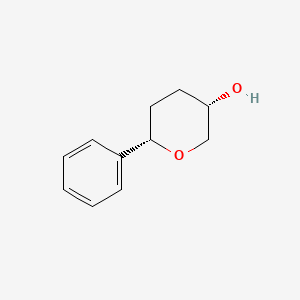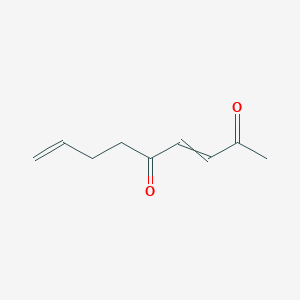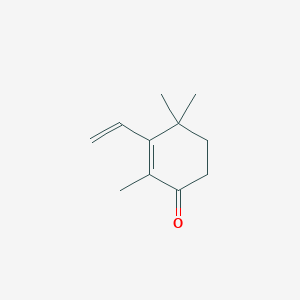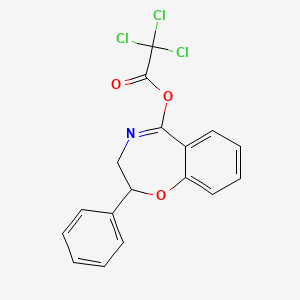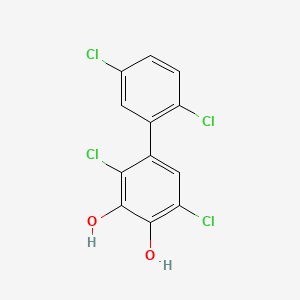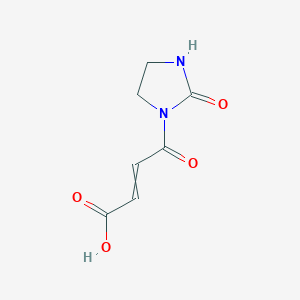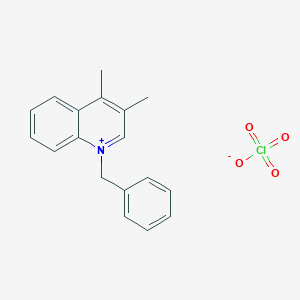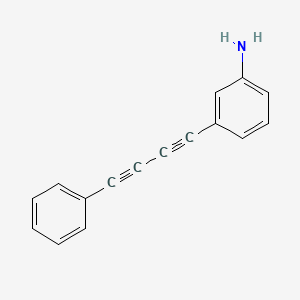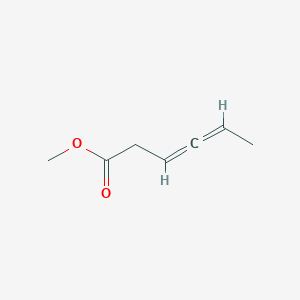
Methyl hexa-3,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hexa-3,4-dienoate is an organic compound with the molecular formula C7H10O2. It is a derivative of hexa-3,4-dienoic acid, where the carboxylic acid group is esterified with methanol. This compound is characterized by its conjugated diene structure, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexa-3,4-dienoate can be synthesized through the esterification of hexa-3,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to obtain the pure ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The esterification process is similar to the laboratory method but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl hexa-3,4-dienoate undergoes various chemical reactions, including:
Hydrogenation: The compound can be selectively hydrogenated to produce hex-3-enoic acid derivatives.
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Typically performed using ruthenium or palladium catalysts under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrogenation: Produces hex-3-enoic acid derivatives.
Oxidation: Yields carboxylic acids or aldehydes.
Substitution: Forms various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl hexa-3,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its reactive diene structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl hexa-3,4-dienoate involves its interaction with various molecular targets. Its conjugated diene structure allows it to participate in Diels-Alder reactions, forming cyclic compounds. Additionally, it can undergo hydrogenation and oxidation reactions, leading to the formation of various biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl sorbate: Another ester of hexa-2,4-dienoic acid, used in similar applications.
Hexa-2,4-dienoic acid: The parent acid of methyl hexa-3,4-dienoate, used in the synthesis of various derivatives.
Uniqueness
This compound is unique due to its specific diene configuration, which allows for selective reactions and the formation of specific products. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
81981-05-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3,5H,6H2,1-2H3 |
InChI Key |
LFOZXTJCPFFTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



